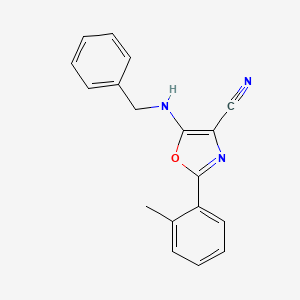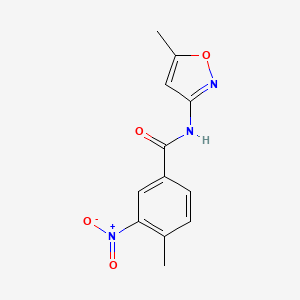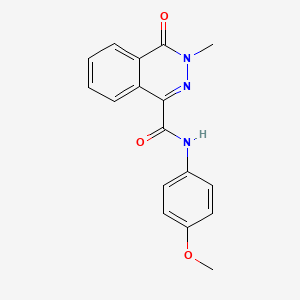
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxazole family of compounds and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has also been found to bind to specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its wide range of applications. It has been found to have potential as an anti-cancer agent, as well as for its anti-inflammatory and antimicrobial properties. However, one limitation of using this compound in lab experiments is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of breast and lung cancers. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-(2-methylphenyl)-2-oxoacetonitrile with benzylamine in the presence of a catalyst. The resulting compound can then be purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been found to have a wide range of applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-7-5-6-10-15(13)17-21-16(11-19)18(22-17)20-12-14-8-3-2-4-9-14/h2-10,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCKNRKIAVWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)



![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)


![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
